Fmoc-1-Nal-OH
Overview
Description
Fmoc-1-Nal-OH is a derivative of alanine, an amino acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side chain contains a naphthyl group. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-1-Nal-OH typically involves the protection of the amino group of 3-(1-naphthyl)-L-alanine with the Fmoc group. This can be achieved through the reaction of 3-(1-naphthyl)-L-alanine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same protection reaction but may use larger reactors and more efficient purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Fmoc-1-Nal-OH can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base like piperidine, yielding the free amino acid.
Coupling Reactions: It can participate in peptide bond formation through reactions with other amino acids or peptides using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide).
Substitution Reactions: The naphthyl group can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) at room temperature.
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM) in DMF.
Substitution: Nitration with nitric acid in sulfuric acid, sulfonation with sulfur trioxide in sulfuric acid.
Major Products
Deprotection: 3-(1-naphthyl)-L-alanine.
Coupling: Peptides containing the 3-(1-naphthyl)-L-alanine residue.
Substitution: Nitrated or sulfonated derivatives of this compound.
Scientific Research Applications
Fmoc-1-Nal-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in solid-phase peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of custom peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of Fmoc-1-Nal-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the incorporation of the 3-(1-naphthyl)-L-alanine residue into peptides. The naphthyl group can interact with aromatic residues in proteins, influencing the structure and function of the resulting peptides.
Comparison with Similar Compounds
Similar Compounds
Fmoc-3-(1-naphthyl)-D-alanine: The D-enantiomer of the compound, used in similar applications but with different stereochemistry.
Fmoc-2-(1-naphthyl)-L-alanine: A similar compound with the naphthyl group attached at the 2-position instead of the 3-position.
Fmoc-3-(2-naphthyl)-L-alanine: A compound with the naphthyl group in the 2-position of the naphthalene ring.
Uniqueness
Fmoc-1-Nal-OH is unique due to its specific stereochemistry and the position of the naphthyl group, which can influence the properties and interactions of the resulting peptides. Its stability and ease of deprotection make it a valuable tool in peptide synthesis.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO4/c30-27(31)26(16-19-10-7-9-18-8-1-2-11-20(18)19)29-28(32)33-17-25-23-14-5-3-12-21(23)22-13-4-6-15-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWNVJDLEMVDLV-SANMLTNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370323 | |
Record name | Fmoc-3-(1-naphthyl)-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96402-49-2 | |
Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-naphthalenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96402-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fmoc-3-(1-naphthyl)-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fmoc-L-1-Naphthylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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